molecular formula C11H15BrClNO B8161746 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride

3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride

Cat. No.: B8161746
M. Wt: 292.60 g/mol
InChI Key: BLDFDAYUDOVSON-UHFFFAOYSA-N
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Description

3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride typically involves the reaction of 3-bromo-5-methylphenol with an appropriate azetidine precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s azetidine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar compounds to 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride include other azetidine derivatives, such as:

  • 3-((3-Chloro-5-methylphenoxy)methyl)azetidine hydrochloride
  • 3-((3-Fluoro-5-methylphenoxy)methyl)azetidine hydrochloride
  • 3-((3-Iodo-5-methylphenoxy)methyl)azetidine hydrochloride

These compounds share the azetidine core structure but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[(3-bromo-5-methylphenoxy)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-8-2-10(12)4-11(3-8)14-7-9-5-13-6-9;/h2-4,9,13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFDAYUDOVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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